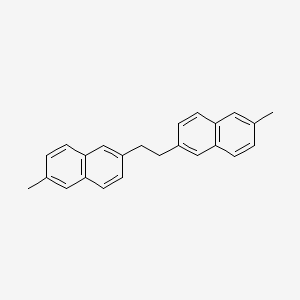
2,2'-(Ethane-1,2-diyl)bis(6-methylnaphthalene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) is a chemical compound known for its unique structure and properties It consists of two 6-methylnaphthalene units connected by an ethane-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) typically involves the coupling of two 6-methylnaphthalene molecules with an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 6-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene rings to dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another compound with an ethane-1,2-diyl bridge, but with diphenylphosphino groups instead of naphthalene units.
Ethylene glycol dimethacrylate: Contains an ethane-1,2-diyl bridge with methacrylate groups.
Ethylene glycol dinitrate: Features an ethane-1,2-diyl bridge with nitrate groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(6-methylnaphthalene) is unique due to its specific structure, which combines the properties of naphthalene with the flexibility of an ethane-1,2-diyl linker
特性
CAS番号 |
43012-13-1 |
|---|---|
分子式 |
C24H22 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-methyl-6-[2-(6-methylnaphthalen-2-yl)ethyl]naphthalene |
InChI |
InChI=1S/C24H22/c1-17-3-9-23-15-19(7-11-21(23)13-17)5-6-20-8-12-22-14-18(2)4-10-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3 |
InChIキー |
GZNJIJDXBCXYOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CCC3=CC4=C(C=C3)C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


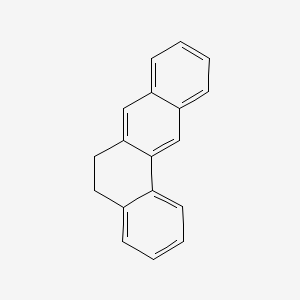

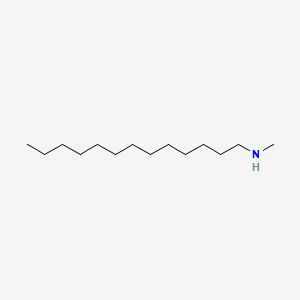

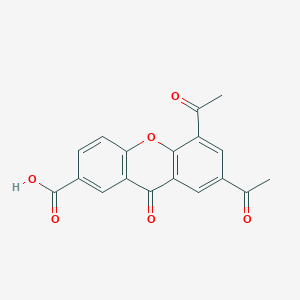
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
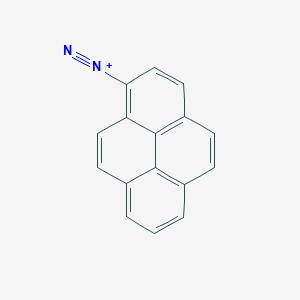
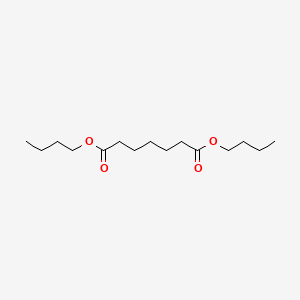
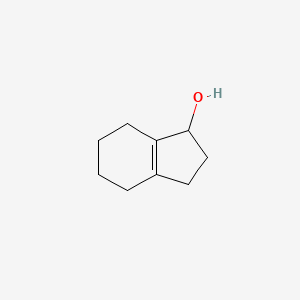

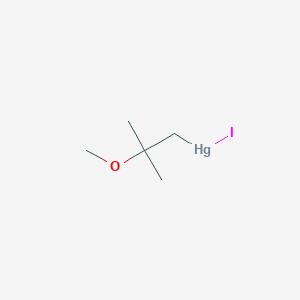
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

